molecular formula C48H81N3O35 B020589 Manp-glcp-manp-manp-glcp-fucp-glcp CAS No. 110402-13-6

Manp-glcp-manp-manp-glcp-fucp-glcp

Cat. No. B020589
M. Wt: 1260.2 g/mol
InChI Key: WELBOEKRIKBUAU-PKZYLINOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Manp-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has gained significant attention in the scientific community due to its potential applications in various fields. This carbohydrate is a type of oligosaccharide that is composed of multiple monosaccharides, including mannose (Manp), glucose (Glcp), and fucose (Fucp). In

Mechanism Of Action

The mechanism of action of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp is complex and involves multiple pathways. In immunology, this carbohydrate has been shown to activate immune cells, including macrophages and dendritic cells, through the Toll-like receptor 4 (TLR4) pathway. In microbiology, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit bacterial and fungal growth through multiple mechanisms, including the disruption of cell wall synthesis and the inhibition of protein synthesis.

Biochemical And Physiological Effects

Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has various biochemical and physiological effects, including immunomodulatory effects, antimicrobial effects, and anti-inflammatory effects. This carbohydrate has been shown to stimulate cytokine production, activate immune cells, and inhibit bacterial and fungal growth. Additionally, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp in lab experiments include its immunomodulatory and antimicrobial properties, as well as its ability to interact with various proteins. However, the limitations of using this carbohydrate in lab experiments include its complex synthesis method and the difficulty in obtaining pure samples.

Future Directions

There are various future directions for the research on Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp, including the exploration of its potential applications in drug development, vaccine development, and cancer therapy. Additionally, future research could focus on the development of more efficient synthesis methods and the exploration of the structure-activity relationships of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp.
In conclusion, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp is a complex carbohydrate that has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has immunomodulatory and antimicrobial properties, as well as anti-inflammatory effects. Future research on Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp could lead to the development of new drugs, vaccines, and cancer therapies.

Synthesis Methods

The synthesis of Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp involves multiple steps, including glycosylation, deprotection, and purification. The glycosylation step involves the coupling of monosaccharides in a specific order to form the desired oligosaccharide. The deprotection step involves the removal of protective groups from the oligosaccharide, and the purification step involves the separation of the desired product from other byproducts.

Scientific Research Applications

Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has various scientific research applications, including immunology, microbiology, and biochemistry. This carbohydrate has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells. In microbiology, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to inhibit the growth of certain bacteria and fungi. In biochemistry, Manp-glcp-manp-manp-glcp-fucp-glcp-glcp-manp-manp-glcp-fucp-glcp has been shown to interact with various proteins, including lectins and antibodies.

properties

CAS RN

110402-13-6

Product Name

Manp-glcp-manp-manp-glcp-fucp-glcp

Molecular Formula

C48H81N3O35

Molecular Weight

1260.2 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C48H81N3O35/c1-12-25(61)32(68)35(71)45(77-12)75-10-17(60)39(26(62)16(5-52)49-13(2)57)83-44-24(51-15(4)59)31(67)40(21(9-56)81-44)84-48-38(74)42(86-47-37(73)34(70)29(65)20(8-55)80-47)41(85-43-23(50-14(3)58)30(66)27(63)18(6-53)78-43)22(82-48)11-76-46-36(72)33(69)28(64)19(7-54)79-46/h5,12,16-48,53-56,60-74H,6-11H2,1-4H3,(H,49,57)(H,50,58)(H,51,59)/t12-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47+,48-/m0/s1

InChI Key

WELBOEKRIKBUAU-PKZYLINOSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

synonyms

alpha-Manp(1-3)-(beta-GlcpNAc(1-4))-(alpha-Manp(1-6))-beta-Manp(1-4)-beta-GlcpNAc(1-4)-(alpha-Fucp(1-6))-GlcpNAc
Manp-Glcp-Manp-Manp-Glcp-Fucp-Glcp
MGMM

Origin of Product

United States

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